molecular formula C18H17IN2O3 B5310633 N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide

N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide

Cat. No. B5310633
M. Wt: 436.2 g/mol
InChI Key: PTKCVHSYDJPSLR-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide, also known as HPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. HPIB is a derivative of benzamide and is synthesized through a complex process involving several chemical reactions. In

Mechanism of Action

The mechanism of action of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting the activity of these enzymes, N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide may be able to prevent cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been shown to inhibit the migration and invasion of cancer cells. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide in lab experiments is that it may not be suitable for in vivo studies due to its potential toxicity.

Future Directions

There are several future directions for research on N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies could be conducted to investigate the potential use of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide as a fluorescent probe for imaging in biological systems. Finally, more research could be conducted to explore the potential use of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This is followed by the reaction of 2-iodobenzoyl chloride with N-(2-hydroxyethyl) glycine to form N-(2-hydroxyethyl)-2-iodobenzamide. Finally, N-(2-hydroxyethyl)-2-iodobenzamide is reacted with phenylacetylene and triethylamine to form N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide.

Scientific Research Applications

N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been extensively studied for its potential applications in medicine and biology. It has been found to have anticancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has also been shown to have antimicrobial properties and has been tested against several bacteria and fungi. Additionally, N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been studied for its potential use as a fluorescent probe for imaging in biological systems.

properties

IUPAC Name

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c19-15-9-5-4-8-14(15)17(23)21-16(18(24)20-10-11-22)12-13-6-2-1-3-7-13/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKCVHSYDJPSLR-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCO)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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